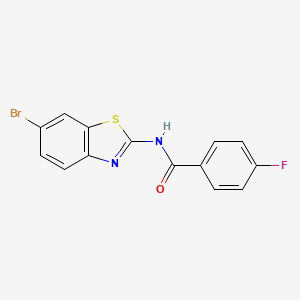

N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

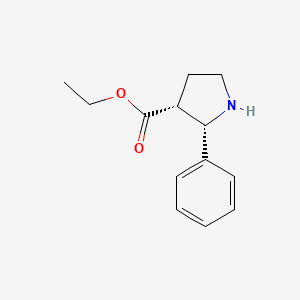

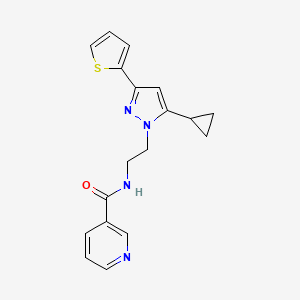

“N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles, which are heterocyclic compounds containing a benzene fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. It also contains a fluorobenzamide group, which consists of a benzene ring attached to an amide group with a fluorine atom .Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The fluorine atom in the fluorobenzamide group can also be a site of reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzothiazoles are generally stable and have a aromatic character . The presence of the fluorine atom might increase the compound’s stability and affect its reactivity.Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The synthesis of fluorobenzamides containing thiazole has shown promising results as antimicrobial analogs. These compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with the presence of a fluorine atom enhancing their activity (Desai, Rajpara, & Joshi, 2013). Similarly, the introduction of substituted 2-aminobenzothiazoles derivatives has led to compounds showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains (Anuse et al., 2019).

Antitumor Applications

Fluorinated 2-(4-aminophenyl)benzothiazoles have been developed with potent cytotoxicity in vitro in sensitive human breast and other cancer cell lines. These compounds exhibit a biphasic dose-response relationship, with some fluorinated derivatives demonstrating broad-spectrum antitumor activity (Hutchinson et al., 2001). Additionally, water-soluble prodrugs of antitumor benzothiazoles have been synthesized to improve bioavailability and have shown significant tumor growth retardation in preclinical models (Hutchinson et al., 2002).

Enzyme Inhibition and Other Biological Activities

G protein-coupled receptor-35 (GPR35) agonists have been developed based on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, showing high agonistic potency and good druglike properties (Wei et al., 2018). Additionally, novel benzothiazole derivatives have been investigated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, displaying significant potential in these areas (Menteşe, Ülker, & Kahveci, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKOAGXFVLHQNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2675420.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2675422.png)

![N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2675431.png)